molecular formula C9H7NO2 B2373254 2-(3-Formyl-4-hydroxyphenyl)acetonitrile CAS No. 706820-77-1

2-(3-Formyl-4-hydroxyphenyl)acetonitrile

Cat. No.: B2373254
CAS No.: 706820-77-1
M. Wt: 161.16
InChI Key: BKZOBSOONHBLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Formyl-4-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is characterized by the presence of a formyl group, a hydroxy group, and a nitrile group attached to a phenyl ring

Scientific Research Applications

2-(3-Formyl-4-hydroxyphenyl)acetonitrile has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate potential hazards related to ingestion, skin contact, eye irritation, and inhalation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile typically involves the reaction of 3-formyl-4-hydroxybenzaldehyde with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-4-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products

    Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)acetonitrile.

    Reduction: 2-(3-Formyl-4-hydroxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile is not well-documented. its functional groups suggest potential interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy group can participate in hydrogen bonding. The nitrile group may also interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Formyl-4-hydroxyphenyl)acetonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3-formyl-4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZOBSOONHBLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706820-77-1
Record name 2-(3-formyl-4-hydroxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Proceeding as in Reference 8, but substituting 4-hydroxyphenylacetonitrile (2.09 g, 15 mmol) and formaldehyde (3.6 g, 120 mmol) gave 3-formyl-4-hydroxyphenylacetonitrile (1.8 g).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.